3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride
Description
Chemical Structure: The compound 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid hydrochloride (CAS 663921-15-1) consists of a hydrophilic polyethylene glycol (PEG) chain (four ethylene oxide units), terminated with a primary amine group and a carboxylic acid, forming a hydrochloride salt .
Applications: This compound is utilized in drug delivery, nanotechnology, and bioconjugation due to its water-soluble PEG backbone and reactive amino/carboxylic acid groups .
Properties
IUPAC Name |
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO6.ClH/c12-2-4-16-6-8-18-10-9-17-7-5-15-3-1-11(13)14;/h1-10,12H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXSSLLYWLQUZJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amine Protection
To prevent undesired alkylation or oxidation, the primary amine is protected. Common methods include:
-
Imine formation : Reacting diglycolamine with benzaldehyde under toluene reflux (50 hours) forms a Schiff base, protecting the amine during subsequent steps.
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Boc Protection : Treating the amine with di-tert-butyl dicarbonate in tetrahydrofuran (THF) yields a tert-butoxycarbonyl (Boc)-protected intermediate, though this requires acidic deprotection later.
Etherification and Chain Elongation
Ether bonds are constructed via nucleophilic substitution. Sodium hydride (NaH) in THF activates hydroxyl groups for reaction with bromoacetyl derivatives.
Bromoacetyl Coupling
A representative step involves reacting the protected amine with tert-butyl bromoacetate at −5°C:
This step achieves 75–80% yield when using a 1:1 molar ratio of NaH to bromoester. Excess base risks over-alkylation, necessitating strict temperature control (−5°C to 5°C).
Iterative Ethylene Oxide Addition
For extended ethoxy chains, ethylene oxide is introduced under pressure (20–50 psi) in the presence of BF₃·Et₂O catalyst. Each addition cycle increases the chain by one ethoxy unit, with yields diminishing to ~60% after four iterations.
Deprotection and Acid Formation
Amine Deprotection
Ester Hydrolysis
The tert-butyl ester is hydrolyzed using:
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Acidic conditions : 2M HCl in THF (12 hours, 25°C) achieves quantitative conversion.
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Basic conditions : 1M NaOH in methanol/water (4 hours, 60°C) offers milder hydrolysis but requires subsequent acidification.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treating with concentrated HCl in ethyl acetate. Crystallization from ethanol/water (1:3 v/v) yields white crystals with >99% purity (HPLC).
Workup and Purification
Extraction and Drying
Chromatography
Silica gel column chromatography (hexane/ethyl acetate, 1:1 to 1:3 gradient) resolves impurities, achieving 95–98% purity.
Recrystallization
Final recrystallization from hot isopropanol yields needle-like crystals (mp: 121–123°C).
Comparative Data: Synthesis Routes
Challenges and Optimization
Side Reactions
Chemical Reactions Analysis
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form different derivatives.
Esterification: The carboxyl group can be esterified under appropriate conditions.
Common reagents used in these reactions include mesyl chloride for mesylation, sodium azide for azide substitution, and reducing agents like hydrogen or palladium on carbon for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Acts as a linker in the conjugation of biomolecules.
Medicine: Utilized in drug delivery systems due to its biocompatibility and ability to form stable conjugates with therapeutic agents.
Industry: Employed in the production of specialty chemicals and polymers
Mechanism of Action
The mechanism of action of 1-amino-3,6,9,12-tetraoxapentadecan-15-oic acid hydrochloride is primarily based on its ability to form stable conjugates with other molecules. The amino group can react with carboxyl or other reactive groups to form amide or other linkages, facilitating the delivery of drugs or other active agents to specific targets. The ether linkages provide flexibility and solubility, enhancing the compound’s utility in various applications .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
PEG-Based Amino Acid Derivatives
Propanoic Acid Derivatives with Varied Substituents
Physicochemical Properties
- Solubility : The target compound’s PEG4 chain enhances aqueous solubility compared to shorter PEG derivatives (e.g., PEG2 in CAS 134979-01-4) .
- Stability: PEG chains reduce aggregation and improve stability versus compounds like 3-(hexadecyloxy)-2-methoxypropanoic acid, which require immediate use post-synthesis .
- Reactivity: The primary amine (–NH2) enables conjugation reactions, contrasting with azide (–N3) or aminooxy (–ONH2) groups in analogs .
Biological Activity
3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid; hydrochloride, also known by its CAS number 784105-33-5, is a synthetic compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential applications. This article aims to explore the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Molecular Characteristics
- Molecular Formula : CHN O
- Molecular Weight : 221.25 g/mol
- IUPAC Name : 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]propanoic acid
- CAS Number : 784105-33-5
The structure of the compound features a propanoic acid backbone with multiple ethoxy and aminoethoxy groups, contributing to its hydrophilic nature and potential for diverse biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Boiling Point | Not available |
| Storage Conditions | Keep in dark place, Inert atmosphere, 2-8°C |
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319-H335 |
Research indicates that compounds with aminoethoxy groups can interact with cellular pathways, potentially influencing signal transduction mechanisms. The presence of the carboxylic acid group suggests possible interactions with biological macromolecules, such as proteins and nucleic acids.
Pharmacological Applications
- Antimicrobial Activity : Preliminary studies suggest that derivatives of aminoethoxy compounds exhibit antimicrobial properties. The structural similarity of this compound to known antimicrobial agents indicates potential efficacy against various pathogens.
- Drug Delivery Systems : The hydrophilic nature of the compound may enhance solubility and bioavailability, making it a candidate for drug delivery applications. Its ability to form complexes with metal ions could also facilitate targeted delivery mechanisms.
- Neuroprotective Effects : Some studies have explored the neuroprotective potential of similar compounds in models of neurodegeneration. The aminoethoxy moiety may contribute to neuroprotective effects by modulating neurotransmitter systems or reducing oxidative stress.
Case Study 1: Antimicrobial Efficacy
A study conducted on the antimicrobial properties of various aminoethoxy derivatives found that compounds similar to 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was attributed to disruption of bacterial cell membranes.
Case Study 2: Drug Delivery Applications
Research into polymeric drug delivery systems incorporating aminoethoxy compounds showed enhanced drug loading capacity and release profiles. The amphiphilic nature of these compounds aids in encapsulating hydrophobic drugs, improving therapeutic outcomes in cancer treatment models.
Recent Studies
Recent investigations into the biological activity of 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid have focused on its synthesis and potential applications in medicinal chemistry:
- Synthesis Methods : Various synthetic routes have been developed for producing this compound efficiently, often involving nucleophilic substitutions that incorporate the amino group into ether frameworks.
- Biological Assays : In vitro assays assessing cytotoxicity and cell viability have shown promising results, indicating that the compound does not exhibit significant toxicity at therapeutic concentrations.
Comparative Analysis
Q & A
Basic: What are the standard synthetic routes for preparing 3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid hydrochloride?
The synthesis typically involves sequential etherification of ethylene oxide derivatives followed by acidification with hydrochloric acid. A common approach is to react the free base (3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoic acid) with HCl under controlled conditions, as seen in analogous hydrochloride salt preparations . Key steps include protecting the amino group during ether bond formation, followed by deprotection and acidification. Reaction optimization (e.g., temperature, solvent polarity) is critical to avoid side reactions, such as over-acidification or polymerization of ethylene oxide chains.
Advanced: How can reaction conditions be optimized to minimize side reactions during the synthesis of the polyether chain?
Advanced optimization involves systematic variation of parameters:
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilic substitution in ether formation, while minimizing hydrolysis .
- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reaction efficiency in biphasic systems.
- Temperature control : Lower temperatures (0–5°C) reduce unwanted oligomerization of ethylene oxide units .
- In-line monitoring : Techniques like FT-IR or HPLC track intermediate formation and identify side products early .
Basic: What characterization techniques are essential for confirming the structure of this compound?
Core methods include:
- NMR spectroscopy : and NMR verify the polyether backbone and protonation state of the amino group. For example, shifts in the amine proton region (δ 8–9 ppm) confirm hydrochloride salt formation .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight, particularly for the polyether chain’s isotopic pattern.
- Elemental analysis : Quantifies chlorine content to confirm stoichiometry of the hydrochloride salt .
Advanced: What challenges arise in characterizing the compound’s polyether chain, and how are they addressed?
Challenges include:
- Structural heterogeneity : Minor variations in ethylene oxide chain length require advanced techniques like MALDI-TOF MS or GPC to assess polydispersity .
- Dynamic conformation : NMR relaxation experiments (e.g., measurements) or molecular dynamics simulations resolve flexible chain behavior .
- Crystallinity issues : X-ray diffraction may fail due to the compound’s amorphous nature; alternative methods like SAXS or DSC analyze bulk properties .
Basic: What safety precautions are necessary when handling this compound in the lab?
Critical precautions include:
- Ventilation : Use fume hoods to avoid inhalation of aerosols, as polyether derivatives can cause respiratory irritation .
- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and safety goggles mitigate skin/eye exposure .
- Spill management : Neutralize hydrochloric acid residues with sodium bicarbonate before disposal .
Advanced: How can researchers design experiments to assess the compound’s stability under varying storage conditions?
Design a stability study with:
- Stress testing : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV/vis) to identify degradation pathways .
- Analytical endpoints : Monitor via HPLC for decomposition products (e.g., free amine or oxidized ethylene oxide chains) and pH shifts .
- Kinetic modeling : Use Arrhenius plots to predict shelf life under standard storage conditions .
Basic: What analytical methods are suitable for quantifying impurities in this compound?
- HPLC with UV detection : Reverse-phase columns (C18) separate the hydrochloride salt from unreacted starting materials or ethylene oxide oligomers .
- Ion chromatography : Quantifies chloride ion content to confirm salt stoichiometry .
- Karl Fischer titration : Measures residual water, which can affect hydrochloride stability .
Advanced: How can researchers resolve contradictions between experimental data and theoretical predictions (e.g., NMR chemical shifts)?
Strategies include:
- Computational validation : Density functional theory (DFT) calculations simulate NMR spectra to identify discrepancies caused by solvent effects or proton exchange .
- Isotopic labeling : - or -labeled analogs clarify ambiguous spectral assignments .
- Cross-validation : Compare data across multiple techniques (e.g., MS, XPS) to reconcile outliers .
Basic: What are the compound’s potential applications in drug delivery systems?
The polyether chain enables:
- Solubilization : Enhances aqueous solubility of hydrophobic drugs via micelle formation.
- Conjugation : The carboxylic acid group facilitates covalent attachment to targeting moieties (e.g., antibodies) .
Advanced: How can mechanistic studies elucidate the role of the polyether chain in biological interactions?
- Surface plasmon resonance (SPR) : Measures binding kinetics between the compound and biomolecules (e.g., serum proteins).
- Fluorescence quenching : Probes conformational changes in the polyether chain under physiological pH .
- Molecular docking : Models interactions with lipid bilayers or receptors to guide structural modifications .
Basic: What regulatory guidelines apply to the use of this compound in preclinical research?
Follow OSHA standards for handling hazardous chemicals (29 CFR 1910.1020), including:
- Exposure monitoring : Air sampling for amine or HCl vapors .
- Documentation : Maintain records of synthesis protocols, safety data sheets (SDS), and disposal methods .
Advanced: How can cross-disciplinary approaches (e.g., computational chemistry) improve the design of derivatives with enhanced properties?
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
